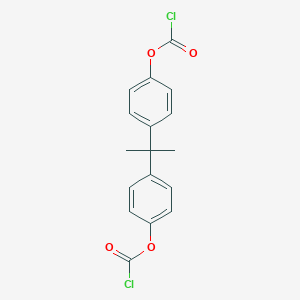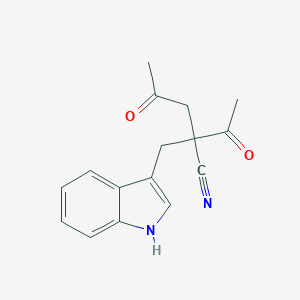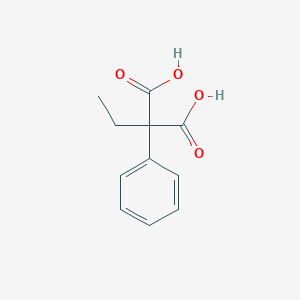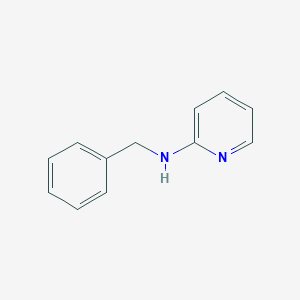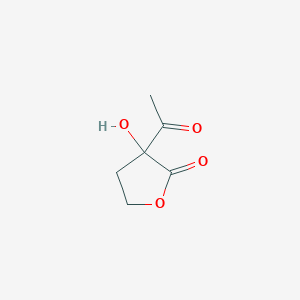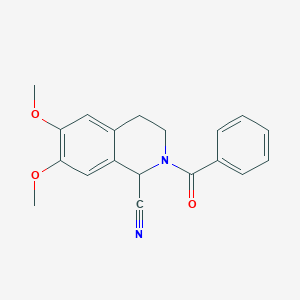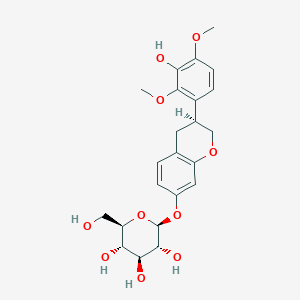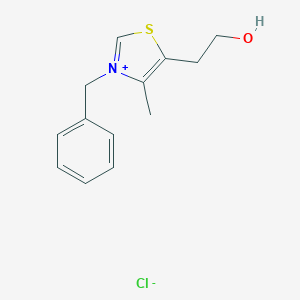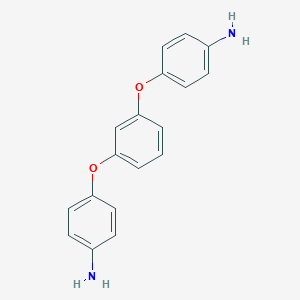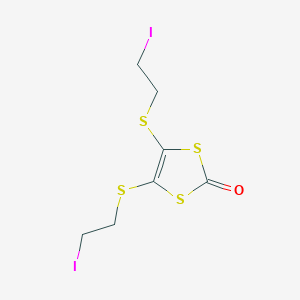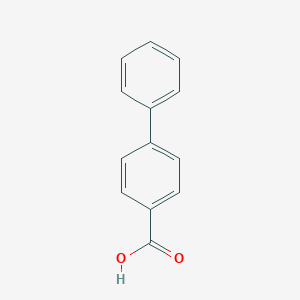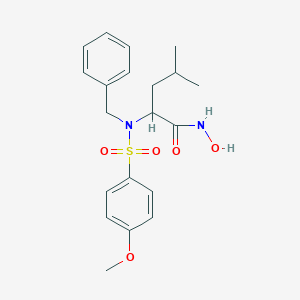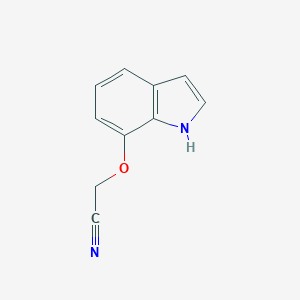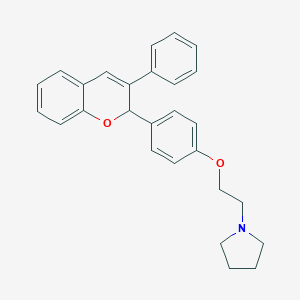
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyran derivatives. It has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the inhibition of the NF-κB pathway, which is responsible for the regulation of inflammation and cell survival. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and aging. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in many different cellular processes. This makes it a potentially useful compound for studying the mechanisms of inflammation, cell survival, and apoptosis. However, one limitation is that it may not be suitable for use in vivo due to its low bioavailability and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran. One direction is to investigate its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Another direction is to study its effects on other cellular pathways and processes, such as autophagy and DNA repair. Additionally, further research could be done to improve its bioavailability and reduce its potential toxicity for use in vivo.
In conclusion, 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran is a promising compound for scientific research due to its potential applications in various fields and its ability to inhibit the NF-κB pathway, scavenge free radicals, and induce apoptosis. Further research is needed to fully understand its mechanisms of action and potential uses.
Synthesemethoden
The synthesis of 2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran involves the reaction of 4-(2-pyrrolidinoethoxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system. The final product is obtained after purification through column chromatography.
Eigenschaften
CAS-Nummer |
130378-74-4 |
|---|---|
Produktname |
2-(4-(2-Pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran |
Molekularformel |
C27H27NO2 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
1-[2-[4-(3-phenyl-2H-chromen-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2/c1-2-8-21(9-3-1)25-20-23-10-4-5-11-26(23)30-27(25)22-12-14-24(15-13-22)29-19-18-28-16-6-7-17-28/h1-5,8-15,20,27H,6-7,16-19H2 |
InChI-Schlüssel |
KWBXGHFQOFIZKE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Synonyme |
2-(4-(2-pyrrolidinoethoxy)phenyl)-3-phenyl-2H-1-benzopyran PEPPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
